
(2-Bromo-5-(ethoxycarbonyl)-4-fluorophenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-5-(ethoxycarbonyl)-4-fluorophenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its utility in Suzuki–Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of bromine, ethoxycarbonyl, and fluorine substituents on the phenyl ring enhances its reactivity and versatility in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-5-(ethoxycarbonyl)-4-fluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-bromo-5-(ethoxycarbonyl)-4-fluorobenzene using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dioxane .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Bromo-5-(ethoxycarbonyl)-4-fluorophenyl)boronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki–Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), bases (e.g., K₂CO₃, NaOH), and solvents (e.g., toluene, dioxane).
Conditions: Reactions are typically conducted under inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from room temperature to 100°C.
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
(2-Bromo-5-(ethoxycarbonyl)-4-fluorophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT), a targeted cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Mécanisme D'action
The primary mechanism of action for (2-Bromo-5-(ethoxycarbonyl)-4-fluorophenyl)boronic acid in Suzuki–Miyaura coupling involves the following steps :
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The coupled product is released, regenerating the palladium catalyst.
These steps facilitate the formation of carbon-carbon bonds, making the compound a valuable reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Phenylboronic acid: Lacks the bromine, ethoxycarbonyl, and fluorine substituents, making it less reactive in certain cross-coupling reactions.
4-Fluorophenylboronic acid: Similar in structure but lacks the bromine and ethoxycarbonyl groups, affecting its reactivity and selectivity.
2-Bromo-4-fluorophenylboronic acid: Similar but lacks the ethoxycarbonyl group, which can influence its solubility and reactivity.
Uniqueness: The unique combination of bromine, ethoxycarbonyl, and fluorine substituents in (2-Bromo-5-(ethoxycarbonyl)-4-fluorophenyl)boronic acid enhances its reactivity and versatility in various chemical transformations, making it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C9H9BBrFO4 |
|---|---|
Poids moléculaire |
290.88 g/mol |
Nom IUPAC |
(2-bromo-5-ethoxycarbonyl-4-fluorophenyl)boronic acid |
InChI |
InChI=1S/C9H9BBrFO4/c1-2-16-9(13)5-3-6(10(14)15)7(11)4-8(5)12/h3-4,14-15H,2H2,1H3 |
Clé InChI |
KINPQUBMIPEDGR-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1Br)F)C(=O)OCC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


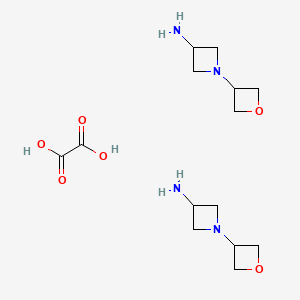
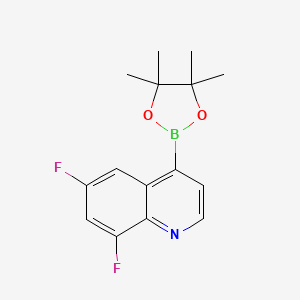
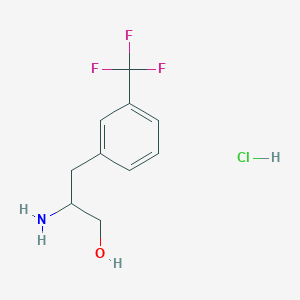
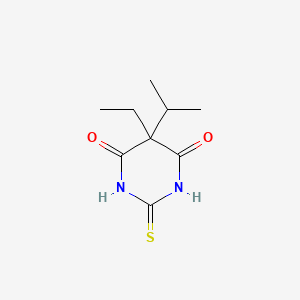

![[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14014504.png)
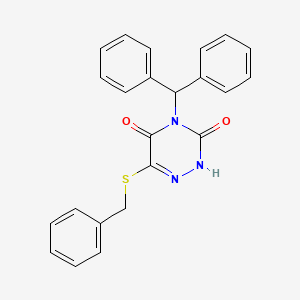
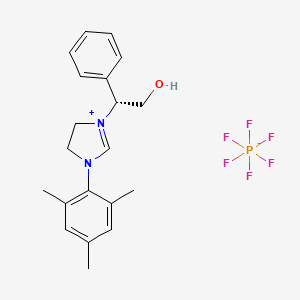
![Chloro-[2-(trichloromethyl)-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl]mercury](/img/structure/B14014525.png)

![2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-methyl-N-phenylacetamide;ethanesulfonic acid](/img/structure/B14014538.png)


![N,N-Bis[(1,1-dimethylethoxy)carbonyl]-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-D-phenylalanine 1,1-dimethylethyl ester](/img/structure/B14014553.png)
